molecular formula C23H14O B098977 3-phenyl-7H-benzo[de]anthracen-7-one CAS No. 18792-80-8

3-phenyl-7H-benzo[de]anthracen-7-one

Cat. No. B098977
CAS RN: 18792-80-8
M. Wt: 306.4 g/mol
InChI Key: XPUFZUYCTSSNTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-7H-benzo[de]anthracen-7-one, also known as benzo[c]phenanthrene-7-one, is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. The compound has a wide range of applications in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology.

Mechanism of Action

The mechanism of action of 3-phenyl-7H-3-phenyl-7H-benzo[de]anthracen-7-one[de]anthracen-7-one involves the formation of a covalent adduct with DNA through nucleophilic addition of the carbonyl group to the C8 position of guanine or adenine. This adduct can induce structural changes in the DNA helix, leading to DNA strand breaks, base pair substitutions, and other types of DNA damage. The compound can also interact with ROS to generate highly reactive intermediates that can cause oxidative damage to DNA and other cellular components.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-phenyl-7H-3-phenyl-7H-benzo[de]anthracen-7-one[de]anthracen-7-one depend on the concentration and duration of exposure, as well as the type of cells or tissues involved. At low concentrations, the compound can induce DNA repair mechanisms and enhance cell survival. However, at high concentrations, it can cause DNA damage, cell cycle arrest, and apoptosis. The compound has also been shown to have anti-inflammatory and anti-cancer properties, possibly due to its ability to modulate the activity of transcription factors such as NF-κB and AP-1.

Advantages and Limitations for Lab Experiments

One advantage of using 3-phenyl-7H-3-phenyl-7H-benzo[de]anthracen-7-one[de]anthracen-7-one in lab experiments is its high sensitivity and selectivity for DNA damage and oxidative stress. The compound can detect these processes in real-time and in situ, without the need for invasive techniques or complex instrumentation. However, one limitation is its potential toxicity and mutagenicity, which can affect the accuracy and reproducibility of the results. Therefore, careful handling and disposal procedures are necessary when working with this compound.

Future Directions

There are several future directions for research on 3-phenyl-7H-3-phenyl-7H-benzo[de]anthracen-7-one[de]anthracen-7-one. One area of interest is the development of new fluorescent probes based on this compound or its derivatives, with improved sensitivity, specificity, and biocompatibility. Another area is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of the compound, and the identification of potential therapeutic targets. Finally, the compound could be used as a tool for studying the effects of environmental pollutants and other toxins on DNA damage and repair pathways.

Synthesis Methods

The synthesis of 3-phenyl-7H-3-phenyl-7H-benzo[de]anthracen-7-one[de]anthracen-7-one involves the condensation of 2-acetylnaphthalene with benzaldehyde in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds through an aldol condensation mechanism, which involves the formation of a β-hydroxyketone intermediate that undergoes dehydration to yield the final product.

Scientific Research Applications

3-phenyl-7H-3-phenyl-7H-benzo[de]anthracen-7-one[de]anthracen-7-one has been widely used as a fluorescent probe for the detection of DNA damage and oxidative stress in living cells. The compound exhibits strong fluorescence emission at a wavelength of 500-600 nm when it binds to DNA or reacts with reactive oxygen species (ROS) such as hydrogen peroxide and singlet oxygen. This property makes it a valuable tool for studying the mechanisms of DNA damage and repair, as well as the role of ROS in various biological processes.

properties

CAS RN

18792-80-8

Molecular Formula

C23H14O

Molecular Weight

306.4 g/mol

IUPAC Name

3-phenylbenzo[b]phenalen-7-one

InChI

InChI=1S/C23H14O/c24-23-20-10-5-4-9-17(20)19-14-13-16(15-7-2-1-3-8-15)18-11-6-12-21(23)22(18)19/h1-14H

InChI Key

XPUFZUYCTSSNTI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC=C5C4=O

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC=C5C4=O

Other CAS RN

18792-80-8

synonyms

3-Phenyl-7H-benz[de]anthracen-7-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.